
1,2-Difluoro-5-iodo-3-(trifluoromethyl)benzene
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Overview
Description
1,2-Difluoro-5-iodo-3-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups on a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-5-iodo-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the iodine atom .
Scientific Research Applications
1,2-Difluoro-5-iodo-3-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-5-iodo-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its halogenated and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and π-π interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(trifluoromethyl)benzene
- 2,3-Difluoro-5-(trifluoromethyl)benzene
- 1-Iodo-3,5-bis(trifluoromethyl)benzene
Uniqueness
1,2-Difluoro-5-iodo-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms, along with the trifluoromethyl group, makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C7H2F5I |
---|---|
Molecular Weight |
307.99 g/mol |
IUPAC Name |
1,2-difluoro-5-iodo-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2F5I/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H |
InChI Key |
JQJQTFNKOZUIJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)I |
Origin of Product |
United States |
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